1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide 1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8835333
InChI: InChI=1S/C26H31ClN4O3/c27-20-9-10-22(21(17-20)24(33)19-7-3-1-4-8-19)29-23(32)18-30-15-11-26(12-16-30,25(28)34)31-13-5-2-6-14-31/h1,3-4,7-10,17H,2,5-6,11-16,18H2,(H2,28,34)(H,29,32)
SMILES: C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4)C(=O)N
Molecular Formula: C26H31ClN4O3
Molecular Weight: 483.0 g/mol

1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

CAS No.:

Cat. No.: VC8835333

Molecular Formula: C26H31ClN4O3

Molecular Weight: 483.0 g/mol

* For research use only. Not for human or veterinary use.

1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide -

Specification

Molecular Formula C26H31ClN4O3
Molecular Weight 483.0 g/mol
IUPAC Name 1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Standard InChI InChI=1S/C26H31ClN4O3/c27-20-9-10-22(21(17-20)24(33)19-7-3-1-4-8-19)29-23(32)18-30-15-11-26(12-16-30,25(28)34)31-13-5-2-6-14-31/h1,3-4,7-10,17H,2,5-6,11-16,18H2,(H2,28,34)(H,29,32)
Standard InChI Key GWUXFTBJUPTJCO-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4)C(=O)N
Canonical SMILES C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4)C(=O)N

Introduction

Chemical Identity and Structural Features

1'-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide is a synthetic small molecule characterized by a complex architecture integrating a bipiperidine core, a benzoyl-substituted chlorophenyl group, and a carboxamide terminus. Its molecular formula, C26_{26}H31_{31}ClN4_4O3_3, corresponds to a molecular weight of 483.01 g/mol and an exact mass of 482.208469 g/mol . The InChIKey identifier, GWUXFTBJUPTJCO-UHFFFAOYSA-N, uniquely encapsulates its stereochemical and constitutional details .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC26_{26}H31_{31}ClN4_4O3_3
Molecular Weight483.01 g/mol
Exact Mass482.208469 g/mol
InChIKeyGWUXFTBJUPTJCO-UHFFFAOYSA-N
Topological Polar Surface Area59.08 Ų (estimated)

The bipiperidine moiety, a hallmark of this compound, consists of two piperidine rings connected via a single bond, enabling conformational flexibility. The 2-benzoyl-4-chlorophenyl group introduces aromaticity and electron-withdrawing effects, while the carboxamide linker enhances hydrogen-bonding potential.

Synthesis and Medicinal Chemistry Context

While explicit synthetic routes for this compound remain undisclosed, methodologies for analogous bipiperidine-containing molecules provide actionable insights. Medicinal chemistry strategies for related structures often employ:

  • Sulfonylation Reactions: Coupling bipiperidine amines with aryl sulfonyl chlorides under basic conditions .

  • Reductive Amination: Linking carbonyl-containing intermediates to amine groups on the bipiperidine core .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to install biaryl motifs, as demonstrated in TASIN analogs .

For example, the synthesis of TASIN-1, a structurally related bipiperidine sulfonamide, involves sulfonylation of 1,4’-bipiperidine with 2,4,6-trimethylphenylsulfonyl chloride . Similar approaches could be adapted for this compound, substituting the sulfonyl chloride with 2-benzoyl-4-chlorophenyl derivatives.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H^1H-NMR spectrum (300.135 MHz, DMSO-d6_6, 308 °C) reveals critical structural insights :

  • δ 15.35 ppm: A singlet attributable to the amide proton, indicative of hydrogen bonding in DMSO.

  • Aromatic Protons: Multiplets between δ 7.2–8.1 ppm, consistent with the benzoyl and chlorophenyl groups.

  • Piperidine Protons: Broad signals at δ 2.8–3.6 ppm, reflecting the bipiperidine core’s conformational dynamics.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 482.2085, aligning with the theoretical exact mass . Fragmentation patterns further validate the loss of the carboxamide group (-101 Da) and chlorophenyl moiety (-111 Da).

Physicochemical and Stability Profiles

Table 2: Physicochemical Properties

PropertyValueSource
SolubilitySoluble in DMSO
Thermal StabilityStable at 308 °C
Rotatable Bonds8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

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